molecular formula C21H26ClN3O2 B6044465 N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide

N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide

Cat. No.: B6044465
M. Wt: 387.9 g/mol
InChI Key: PWGREUBXRYSVQG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, a pyridinylmethyl group attached to the piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the alkylation of piperidine with a pyridinylmethyl halide under basic conditions.

    Coupling with the Phenyl Ring: The intermediate piperidine derivative is then coupled with 3-chloro-4-methoxyphenyl acyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-3-ylmethyl)piperidin-3-yl]propanamide: Similar structure but with a different position of the pyridinyl group.

    N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-2-ylmethyl)piperidin-3-yl]propanamide: Another positional isomer with the pyridinyl group at the 2-position.

Uniqueness

The unique combination of the chloro, methoxy, and pyridinylmethyl groups in N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-27-20-6-5-18(13-19(20)22)24-21(26)7-4-16-3-2-12-25(14-16)15-17-8-10-23-11-9-17/h5-6,8-11,13,16H,2-4,7,12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGREUBXRYSVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2CCCN(C2)CC3=CC=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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